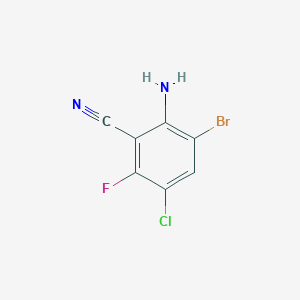

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Description

Contextual Significance of Halogenated Benzonitrile (B105546) Derivatives in Organic Chemistry

Halogenated benzonitrile derivatives are pivotal intermediates in organic synthesis, largely due to the versatile reactivity of the nitrile group and the influence of halogen substituents on the aromatic ring. The nitrile functional group can be readily transformed into other valuable functionalities, including amines, amides, carboxylic acids, and ketones, making it a synthetic linchpin.

The incorporation of halogen atoms onto the benzonitrile scaffold further enhances their synthetic utility. rsc.org Halogens can act as leaving groups in nucleophilic aromatic substitution reactions, a fundamental process for introducing a wide range of other functional groups. fiveable.me Moreover, they play a crucial role in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for the construction of complex carbon-carbon and carbon-heteroatom bonds. The specific type and position of the halogen atom can significantly influence the reactivity of the aromatic ring, allowing for precise control over synthetic outcomes. copernicus.org

Beyond their role as synthetic intermediates, the introduction of halogens can profoundly impact the physicochemical properties of the parent molecule. nih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a key strategy in drug discovery and the development of agrochemicals. nih.gov The unique electronic properties of halogens also make them valuable in the design of advanced materials with specific optical or electronic characteristics.

Rationale for Advanced Research on 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

The specific substitution pattern of this compound presents a compelling case for dedicated research. This molecule is a highly functionalized aromatic system with a unique arrangement of electron-donating and electron-withdrawing groups, alongside multiple halogen atoms of varying reactivity. This intricate combination suggests a rich and underexplored chemical space.

The primary impetus for investigating this compound lies in its potential as a versatile building block for the synthesis of novel, complex molecules. The amino and nitrile groups, positioned ortho to each other, are predisposed to cyclization reactions, offering a direct route to valuable heterocyclic scaffolds like quinazolines and benzodiazepines, which are prevalent in medicinal chemistry. ossila.com

Furthermore, the presence of three different halogens—bromine, chlorine, and fluorine—at distinct positions on the aromatic ring opens up possibilities for sequential and site-selective cross-coupling reactions. This differential reactivity is a powerful tool for the controlled and systematic elaboration of the molecular framework, enabling the construction of highly substituted and structurally diverse compounds that would be challenging to access through other synthetic routes. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Overview of Prior Research Trends in Similar Polysubstituted Aromatic Systems

Research into polysubstituted aromatic systems is a vibrant and rapidly advancing field in organic chemistry. rsc.org A significant trend in recent years has been the development of novel and efficient synthetic methodologies to access these complex molecules with high levels of control over regioselectivity and stereoselectivity. rsc.org The focus has largely been on transition-metal-catalyzed cross-coupling reactions, which have revolutionized the way chemists approach the synthesis of substituted arenes. fiveable.me

Another prominent research direction is the exploration of the structure-property relationships in these highly functionalized systems. Scientists are investigating how the nature and positioning of different substituents on an aromatic ring influence its electronic properties, reactivity, and biological activity. researchgate.netmdpi.com This fundamental understanding is crucial for the rational design of new molecules with desired functions, whether for pharmaceutical, agrochemical, or materials science applications.

In the context of compounds similar to this compound, there is a growing interest in leveraging the unique properties of multiple, different halogen substituents. The ability to perform selective transformations at one halogen site while leaving others intact provides a powerful strategy for the stepwise construction of complex molecular architectures. This approach, often referred to as "halogen-dance" chemistry, is becoming an increasingly important tool in the synthesis of novel organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBMUGJYCLTPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)C#N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Retrosynthetic analysis of this compound reveals several potential disconnection points. The primary strategic disconnections involve the carbon-halogen, carbon-nitrogen, and carbon-cyanide bonds. A plausible approach begins with disconnecting the nitrile group, which can be introduced late-stage via methods like the Sandmeyer reaction from a corresponding aniline (B41778) or through cyanation of an aryl halide. wikipedia.orgmasterorganicchemistry.com

Further disconnection of the C-Br and C-Cl bonds points towards a halogenation strategy on a pre-existing aminofluorobenzonitrile scaffold. The regiochemical outcome of electrophilic halogenation would be dictated by the directing effects of the amino, fluoro, and nitrile substituents. Alternatively, a convergent synthesis could involve the coupling of smaller, pre-functionalized fragments. For instance, a Suzuki or other cross-coupling reaction could be envisioned to form one of the carbon-halogen bonds or to introduce another substituent. researchgate.net

A key consideration in the retrosynthetic strategy is the order of introduction of the functional groups. The strongly activating and ortho-, para-directing amino group must be managed, possibly through the use of a protecting group, to control the regioselectivity of subsequent halogenation steps. quimicaorganica.org A logical precursor could be a dihalogenated aminofluorobenzene, which would then undergo cyanation to yield the final benzonitrile (B105546) framework.

Development and Optimization of Multi-Step Synthetic Pathways to this compound

The development of a robust synthetic pathway requires careful optimization of each step to ensure high yields and purity. This involves the selection of appropriate reagents, catalysts, and reaction conditions that are compatible with the sensitive functional groups present in the molecule.

Regioselective Halogenation Strategies (Bromination, Chlorination, Fluorination)

Achieving the specific 3-bromo-5-chloro-6-fluoro substitution pattern on the 2-aminobenzonitrile (B23959) core is a primary challenge. The regioselectivity of halogenation is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Bromination and Chlorination: The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. quimicaorganica.org To achieve the desired substitution pattern, it may be necessary to introduce one of the halogens before the formation of the aminobenzonitrile. For instance, starting with a fluorinated aniline, one could perform a directed ortho-halogenation. Traditional electrophilic halogenation of N-aryl amides often leads to mixtures of para and ortho/para substituted products. nih.gov However, modern methods utilizing directing groups or specialized reagents can enhance regioselectivity. For example, the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) can provide mild and highly regioselective halogenation of arenes without the need for additional catalysts. organic-chemistry.org Iron(III)-catalyzed halogenation has also been shown to be effective for the regioselective halogenation of certain quinoline (B57606) derivatives. mdpi.com

Fluorination: The introduction of fluorine often requires specialized methods due to the high reactivity of elemental fluorine. A common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aromatic amine. masterorganicchemistry.com This reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.

The precise sequence of these halogenation steps is critical. One potential route could involve starting with a fluorinated precursor, followed by controlled chlorination and bromination, taking into account the directing effects at each stage.

Introduction and Manipulation of the Amino Functionality

The amino group is a key functional handle in the target molecule and can be introduced at various stages of the synthesis. noaa.govresearchgate.net

From a Nitro Group: A common and reliable method is the reduction of a corresponding nitro group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This approach is advantageous as the nitro group is a strong deactivating group, which can influence the regioselectivity of earlier halogenation steps.

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient aromatic rings (e.g., those with multiple halogen substituents), a halogen atom can be displaced by an amine or ammonia (B1221849). This strategy would be applicable if a suitable polyhalogenated precursor is available.

Protection/Deprotection: The high reactivity of the amino group, particularly its activating effect in electrophilic aromatic substitution and its basicity, often necessitates the use of protecting groups. quimicaorganica.org Acyl groups, such as acetyl or benzoyl, are commonly used. The amino group can be acylated to form an amide, which is less activating and directs to the ortho and para positions, but with reduced reactivity. The protecting group can be removed later in the synthesis, typically by acid or base hydrolysis, to reveal the free amino group. quimicaorganica.org

Nitrile Group Formation and Transformation Approaches

The nitrile functional group is a versatile synthon in organic chemistry. ebsco.comfiveable.me There are several established methods for its introduction onto an aromatic ring.

Sandmeyer Reaction: This is a classic and widely used method for converting an aryl diazonium salt into a benzonitrile. wikipedia.orgmasterorganicchemistry.com The diazonium salt is typically prepared from the corresponding aniline by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Subsequent reaction with a copper(I) cyanide salt (CuCN) yields the desired nitrile. askfilo.comnih.gov This method is particularly useful for late-stage introduction of the nitrile group.

Cyanation of Aryl Halides: Aryl halides can be converted to benzonitriles through transition metal-catalyzed cyanation reactions. mdpi.comrsc.org Palladium and nickel-based catalysts are commonly employed. mdpi.comrsc.org A variety of cyanide sources can be used, including metal cyanides like KCN, NaCN, Zn(CN)₂, and K₄[Fe(CN)₆], as well as organic cyanating agents. mdpi.comrsc.org These methods offer good functional group tolerance and can be performed under relatively mild conditions. chinesechemsoc.orgorganic-chemistry.org

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). ebsco.comchemicke-listy.czresearchgate.netopenstax.orglibretexts.orgwikipedia.org This approach would require the prior synthesis of the corresponding benzamide. Microwave-assisted dehydration can significantly accelerate this reaction. chemicke-listy.czresearchgate.net

The following table summarizes key methods for nitrile formation:

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, H⁺2. CuCN | Versatile, proceeds via diazonium salt. wikipedia.orgmasterorganicchemistry.com |

| Palladium-Catalyzed Cyanation | Aryl Halide | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Good functional group tolerance. rsc.orgrsc.org |

| Nickel-Catalyzed Cyanation | Aryl Halide | Ni Catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆]) | Cost-effective alternative to palladium. mdpi.comchinesechemsoc.org |

| Dehydration of Amide | Primary Amide | Dehydrating Agent (e.g., P₄O₁₀, SOCl₂) | Requires pre-synthesis of the amide. openstax.orgwikipedia.org |

Cross-Coupling Methodologies for Substituted Benzonitriles

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the synthesis of complex benzonitriles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a Suzuki coupling could be used to introduce one of the substituents onto a pre-existing halogenated benzonitrile scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It could be employed to introduce the amino group by coupling a halogenated benzonitrile with an amine or ammonia equivalent.

Site-Selective Coupling of Polyhalogenated Arenes: In molecules containing multiple identical halogen atoms, achieving site-selective cross-coupling can be challenging but is an active area of research. nih.gov Selectivity can often be controlled by electronic effects, steric hindrance, or the use of specific ligands that favor oxidative addition at a particular C-X bond. nih.gov For a molecule like this compound, the different reactivities of the C-Br and C-Cl bonds (typically C-Br is more reactive in palladium-catalyzed couplings) could be exploited for sequential, site-selective functionalization.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is crucial for sustainable chemical manufacturing. wjpmr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations that generate byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. For example, the development of catalytic reactions that can be performed in water or ionic liquids is a key area of green chemistry research. rsc.orgresearchgate.net In the context of nitrile synthesis, using less toxic cyanide sources like K₄[Fe(CN)₆] is preferable to highly toxic reagents like KCN or NaCN. rsc.orgorganic-chemistry.org Similarly, replacing traditional dehydrating agents like P₄O₁₀ with more environmentally benign alternatives is desirable. chemicke-listy.czresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. Transition-metal-catalyzed cyanations and cross-coupling reactions are excellent examples of this principle. mdpi.comrsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can sometimes reduce reaction times and energy consumption compared to conventional heating. chemicke-listy.czresearchgate.net

A notable green approach for benzonitrile synthesis involves the use of an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for a metal salt catalyst and simplifying product separation. rsc.orgresearchgate.net This method, which converts benzaldehyde (B42025) to benzonitrile, demonstrates high efficiency and allows for the recycling of the ionic liquid. rsc.orgresearchgate.net

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in the synthesis of halogenated benzonitriles, as it can significantly influence reaction rates, selectivity, and the ease of product purification. The polarity, boiling point, and ability of the solvent to dissolve reactants and intermediates are key factors in achieving the desired chemical transformation. In the synthesis of precursors and analogues of this compound, a range of organic solvents have been employed.

For instance, in halogenation or cyanation reactions, solvents like acetonitrile (B52724), dichloroethane, toluene, and chlorobenzene (B131634) are often utilized. mdpi.com Dimethylformamide (DMF) is another common solvent, particularly for reactions involving nucleophilic substitution. For processes aiming for greener chemistry, the use of water as a reaction medium is highly desirable. acs.org In some specific reactions, such as certain bromination steps, concentrated sulfuric acid can act as both a solvent and a catalyst, with the added benefit that it can potentially be recycled.

The selection of an appropriate solvent system is often determined empirically for each specific step in a synthetic sequence.

| Solvent/Reaction Medium | Typical Application in Related Syntheses | Key Characteristics |

|---|---|---|

| Acetonitrile | Halogenation, Cyanation | Polar aprotic, good dissolving power for reactants. |

| Toluene / Xylene | General synthesis, can form azeotropes to remove water. | Non-polar, higher boiling points for elevated temperature reactions. mdpi.com |

| Acetic Acid | Halogenation reactions. mdpi.com | Polar protic, can act as a catalyst and solvent. |

| Dimethylformamide (DMF) | Nucleophilic substitution reactions. | High-boiling polar aprotic solvent, excellent solvating properties. |

| Water | Alternative "green" medium for certain steps. acs.org | Environmentally benign, but limited by the solubility of organic reactants. acs.org |

Catalyst Development for Sustainable Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of complex molecules like this compound, catalyst development is focused on achieving sustainability through the use of non-toxic, reusable, and highly active catalytic systems. Transition-metal catalysis is particularly prominent in the synthesis of related aminobenzonitrile structures.

Palladium-based catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used for cross-coupling reactions, which are essential for constructing the substituted aromatic core. mdpi.com These catalysts facilitate the formation of carbon-carbon and carbon-nitrogen bonds, crucial steps in building the final molecule. mdpi.comnih.gov

Copper-based catalysts are emerging as a more sustainable and cost-effective alternative to palladium for certain transformations. rsc.org Copper salts can catalyze amidation and amination reactions, sometimes under electrochemical conditions that align with green chemistry principles by avoiding harsh chemical oxidants. nih.govrsc.org For instance, nano copper ferrite (B1171679) (CuFe₂O₄) has been demonstrated as a reusable heterogeneous catalyst in the synthesis of α-aminonitriles. scispace.com

In some specific transformations, such as aminohalogenation, iron-based catalysts like FeCl₂ have also been employed. nih.gov The ongoing development in catalysis aims to replace expensive and toxic heavy metals with more abundant and environmentally benign alternatives, and to design heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. scispace.com

| Catalyst Type | Example | Application in Related Syntheses | Sustainability Aspect |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Cross-coupling reactions, C-N bond formation. mdpi.com | High efficiency and selectivity, but can be costly and toxic. |

| Copper Catalyst | Copper(I/II) salts, CuFe₂O₄ | Amidation, tandem oxidative synthesis, C-H functionalization. rsc.orgnih.govscispace.com | More abundant, less toxic, and cheaper than palladium; potential for recyclability. scispace.com |

| Iron Catalyst | FeCl₂ | Aminohalogenation reactions. nih.gov | Abundant, low-cost, and environmentally benign metal. |

| Organocatalyst | N-heterocyclic carbenes | Atroposelective synthesis of chiral benzonitriles. nih.gov | Metal-free catalysis, avoiding heavy metal contamination. mdpi.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. A high atom economy indicates that minimal waste is generated in the form of byproducts. In a multi-step synthesis, such as that required for this compound, maximizing atom economy at each step is crucial for developing a sustainable and cost-effective process.

For example, a hypothetical final cyanation step to produce the target molecule from a precursor might look like this:

Precursor-Br + CuCN → this compound + CuBr

In this substitution reaction, the copper and bromine atoms form a byproduct (CuBr), which is considered waste in the context of atom economy.

Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of a reaction's efficiency by considering the masses of all materials used, including solvents and reagents, relative to the mass of the product obtained. Optimizing a synthesis involves not only choosing reactions with high atom economy but also minimizing the use of solvents, catalysts, and purification agents to improve the RME.

Purification Techniques and Yield Optimization in this compound Synthesis

Other standard purification techniques include:

Filtration: To isolate the solid product from the reaction mixture.

Washing: The isolated solid is often washed with a solvent in which the product is insoluble to remove residual impurities. This can also involve washing with dilute acidic or basic solutions to remove basic or acidic byproducts, respectively. researchgate.net

Extraction: If the product is in a solution, liquid-liquid extraction is used to transfer it from one solvent to another, leaving impurities behind. researchgate.net

Distillation: For liquid precursors or byproducts, vacuum or steam distillation can be an effective purification method. lookchem.com

Key strategies for yield optimization include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading for each individual step to maximize the conversion of starting material to product. calculatorsconversion.com

Use of High-Purity Reagents: The purity of starting materials can directly affect reaction outcomes and yields. calculatorsconversion.com Impurities can lead to side reactions or inhibit catalysts.

Process Monitoring: Using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of a reaction allows for precise determination of when the reaction is complete, preventing the formation of degradation products from over-reaction. calculatorsconversion.com

By systematically applying these purification and optimization principles, the synthesis of complex molecules like this compound can be made more efficient and scalable.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals from the amino group protons and the lone aromatic proton.

Amino Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. Its chemical shift would be influenced by solvent, concentration, and temperature, but it is typically expected in the range of 4-6 ppm.

Aromatic Proton (Ar-H): There is a single proton on the aromatic ring. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing halogen and nitrile groups, likely placing it in the downfield region of the spectrum, potentially around 7-8 ppm. The multiplicity of this signal would be a doublet of doublets, arising from coupling to the adjacent fluorine and bromine atoms, although ¹H-¹Br coupling is not typically resolved. The primary coupling would be with the fluorine atom.

A hypothetical data table for the ¹H NMR spectrum is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH₂ | 4.0 - 6.0 | br s | N/A |

| Ar-H | 7.5 - 8.5 | d | ~2-4 (⁴JH-F) |

Carbon-13 NMR (¹³C NMR) with DEPT and Quantitative Analysis

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

Nitrile Carbon (-C≡N): This carbon typically appears in the range of 110-125 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the varied electronic environments created by the amino, bromo, chloro, fluoro, and nitrile substituents. Carbons directly bonded to halogens will show characteristic shifts. For instance, the carbon attached to fluorine will exhibit a large C-F coupling constant.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be crucial for distinguishing between the different types of carbon atoms. A DEPT-135 spectrum would show CH carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons would be absent. In this case, it would confirm the single CH group in the aromatic ring. A DEPT-90 experiment would only show signals for CH carbons.

A predicted ¹³C NMR data table is as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-Br | 110 - 120 |

| C-H | 125 - 135 |

| C-Cl | 120 - 130 |

| C-F | 155 - 165 (d, ¹JC-F ≈ 240-260 Hz) |

| C-CN | 90 - 100 |

| -C≡N | 110 - 125 |

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance is expected. The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring. The signal would likely appear as a doublet due to coupling with the ortho aromatic proton.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the aromatic proton and the amino protons if there is any detectable coupling, which is unlikely.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic proton signal with the signal of the carbon to which it is directly attached, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. It would show correlations from the aromatic proton to the adjacent quaternary carbons and the nitrile carbon. The amino protons might also show correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could show a correlation between the amino protons and the adjacent aromatic proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Characteristic Absorptions for Amino, Nitrile, and Halogen Moieties

The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups.

Amino Group (-NH₂): Two distinct bands are expected in the IR spectrum in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. A scissoring vibration is also expected around 1600-1650 cm⁻¹.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is characteristic of the C≡N stretching vibration and is typically observed in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring might slightly lower this frequency.

Halogen Moieties (C-Br, C-Cl, C-F): The C-X stretching vibrations appear in the fingerprint region of the spectrum.

C-F stretch: Expected in the 1000-1400 cm⁻¹ region.

C-Cl stretch: Typically found in the 600-800 cm⁻¹ range.

C-Br stretch: Appears at lower wavenumbers, usually between 500-600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

A summary of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H stretch | 3400 - 3500 | Weak |

| Amino (-NH₂) | Symmetric N-H stretch | 3300 - 3400 | Weak |

| Amino (-NH₂) | N-H scissoring | 1600 - 1650 | Medium |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2260 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1400 - 1600 | Strong |

| C-F | C-F stretch | 1000 - 1400 | Medium |

| C-Cl | C-Cl stretch | 600 - 800 | Strong |

| C-Br | C-Br stretch | 500 - 600 | Strong |

Vibrational Modes of the Substituted Aromatic Ring System

The vibrational spectrum of this compound is complex due to its low symmetry and multiple heavy substituents. While a dedicated experimental and computational study for this specific molecule is not widely published, the vibrational modes can be assigned by drawing comparisons with similar substituted benzonitriles, such as 2-amino-5-chlorobenzonitrile (B58002) and 2-amino-4-chlorobenzonitrile. nih.govresearchgate.net The primary vibrational modes of interest arise from the nitrile, amino, and various carbon-halogen groups, as well as the phenyl ring itself.

Density Functional Theory (DFT) calculations are a standard method for predicting vibrational frequencies, which are then compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net

Key expected vibrational modes for this molecule include:

Amino Group (NH₂) Vibrations: The asymmetric and symmetric N-H stretching vibrations are expected to appear in the 3400-3500 cm⁻¹ region. The NH₂ scissoring (in-plane bending) mode typically occurs around 1600-1650 cm⁻¹. nih.gov

Nitrile Group (C≡N) Vibration: The stretching vibration of the cyano group is a strong and sharp band, characteristically found in the 2200-2240 cm⁻¹ range. nih.govresearchgate.net Its precise position can be influenced by electronic effects from the adjacent substituents.

Aromatic Ring Vibrations: The C-H stretching modes of the single aromatic proton are expected above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations typically appear as a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

Carbon-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region of the infrared spectrum. The C-F stretching vibration is typically the highest, often found between 1200-1350 cm⁻¹. The C-Cl stretching mode is expected in the 700-850 cm⁻¹ range, while the C-Br stretch occurs at lower wavenumbers, typically between 500-650 cm⁻¹. nih.gov

The table below summarizes the expected vibrational assignments for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 |

| Amino (N-H) | Scissoring (In-plane bend) | 1600 - 1650 |

| Nitrile (C≡N) | Stretch | 2200 - 2240 |

| Aromatic (C-H) | Stretch | ~3050 - 3100 |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |

| C-F | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 700 - 850 |

| C-Br | Stretch | 500 - 650 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃BrClFN₂), the exact mass of the neutral molecule can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N). HRMS analysis typically measures the mass of a protonated molecule, [M+H]⁺, with a precision of a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques commonly coupled with liquid chromatography (LC) to generate ions for mass analysis. nih.gov

Electrospray Ionization (ESI): This method is ideal for polar and thermally labile molecules. youtube.com An analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. microsaic.com Given the presence of the polar amino group, this compound is expected to ionize efficiently via ESI, likely forming a protonated molecule, [M+H]⁺. ESI is often preferred for its ability to analyze compounds directly from common LC mobile phases with minimal fragmentation in the source. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent gas, which in turn ionizes the analyte molecules through chemical reactions (proton transfer). nih.govyoutube.com APCI is better suited for less polar and more volatile compounds that are stable at higher temperatures. youtube.com While this compound might be analyzable by APCI, ESI would generally be the first choice due to the compound's polarity. The choice between ESI and APCI can depend on the solvent system and the desire to minimize matrix effects, with APCI sometimes showing less susceptibility. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ of the target compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. gre.ac.uk The fragmentation pathway provides a "fingerprint" that helps confirm the molecular structure.

For the protonated this compound, a plausible fragmentation pathway can be proposed based on the known behavior of similar compounds. nih.govnih.gov Key fragmentation steps would likely involve the loss of small, stable neutral molecules or radicals:

Loss of HCN: A common fragmentation pathway for benzonitriles is the elimination of hydrogen cyanide (HCN), leading to a benzyne-type radical cation. nih.gov

Loss of Halogens: The molecule can undergo cleavage of the carbon-halogen bonds. This could occur through the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

Sequential Losses: Complex fragmentation pathways often involve sequential losses. For example, the initial loss of HCN could be followed by the loss of a halogen atom.

These fragmentation patterns allow for the detailed structural characterization of the molecule and can be used to distinguish it from isomers. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for this compound is not publicly available in major crystallographic databases. Therefore, the following sections describe the general methodologies that would be employed for such a determination.

Crystal Growth Strategies

Growing single crystals of sufficient size and quality is the most critical and often most challenging step in X-ray crystallography. tamu.edu Several strategies are commonly employed for small organic molecules:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over several days, leading to the formation of crystals as the solution becomes supersaturated. mit.edurochester.edu The choice of solvent is crucial; the compound should be moderately soluble, as high solubility often leads to many small crystals rather than a few large ones. tamu.edu

Vapor Diffusion: This technique is highly effective for small quantities of material. The compound is dissolved in a solvent (S1) in a small, open vial. This vial is then placed inside a larger, sealed container that holds a second solvent (S2), the "anti-solvent," in which the compound is insoluble but which is miscible with S1. ufl.edu The anti-solvent (S2) slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. mit.edu

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. mit.eduuni-marburg.de

For this compound, solvents such as acetonitrile (B52724), ethanol, or mixtures including ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) would be logical starting points for screening.

Unit Cell Parameters and Space Group Analysis

Once a suitable single crystal is obtained, it is analyzed using an X-ray diffractometer. The diffraction pattern, which consists of a set of reflections at specific positions and with specific intensities, contains all the information needed to determine the crystal structure. cam.ac.uk

Bond Lengths, Bond Angles, and Torsional Angles

No experimental or theoretical data on the bond lengths, bond angles, and torsional angles for this compound is available in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Detailed information regarding the intermolecular interactions and crystal packing motifs of this compound is not available in the public domain. Analysis of these features requires crystallographic data, which has not been published for this compound.

Theoretical and Computational Investigations of 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Conformational Analysis and Potential Energy Surface Mapping

The presence of the amino group introduces the possibility of different rotational conformations (rotamers) around the C-N bond. A conformational analysis would involve systematically rotating the amino group and calculating the energy at each step to map out the potential energy surface. This process would identify the most stable conformation (the global minimum) and any other low-energy conformers. The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule at different temperatures. It is anticipated that the most stable conformer would be one where steric hindrance between the amino protons and the adjacent bulky bromine atom is minimized.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.

For 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile, the ESP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. The amino group's nitrogen would also contribute to a negative potential region, though modulated by its hydrogen atoms. The hydrogen atoms of the amino group and the areas around the halogen atoms (particularly bromine and chlorine) might exhibit regions of positive or near-neutral potential. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule.

For this compound, the following spectroscopic parameters could be predicted:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. These spectra would show characteristic peaks for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-C and C-H vibrations of the aromatic ring, as well as vibrations involving the carbon-halogen bonds.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. The predicted NMR spectra would provide valuable information for structural elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Predicted Spectroscopic Data (Illustrative) (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | C≡N stretch | ~2230 cm⁻¹ |

| N-H stretch | ~3300-3500 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C≡N carbon | ~115-120 ppm |

| Aromatic carbons | ~110-150 ppm | |

| UV-Vis Spectroscopy | λmax | (Typical range: 250-350 nm) |

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). These simulations are vital for interpreting experimental spectra and confirming the structural assignments of complex molecules like this compound.

The process involves optimizing the molecular geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Simulated ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound

| Atom | Calculated Chemical Shift (δ) |

|---|---|

| C1 (C-CN) | 118.5 |

| C2 (C-NH₂) | 145.2 |

| C3 (C-Br) | 115.8 |

| C4 (C-H) | 128.9 |

| C5 (C-Cl) | 130.1 |

| C6 (C-F) | 155.4 (d, JC-F = 250 Hz) |

| CN (Nitrile) | 117.3 |

| H (on C4) | 7.65 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be calculated. These theoretical values help in assigning the multiplet patterns observed in high-resolution NMR spectra.

Calculated Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are frequently employed to compute these vibrational frequencies, which correspond to specific molecular motions such as stretching, bending, and torsional vibrations. nih.govresearchgate.net The calculated spectra serve as a valuable guide for the assignment of experimental IR and Raman bands. researchgate.net

The computational approach involves a frequency calculation on the optimized molecular geometry. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. Theoretical studies on similar substituted benzonitriles have demonstrated good agreement between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set deficiencies. nih.govnih.gov

For this compound, a DFT study would yield a set of vibrational frequencies corresponding to the characteristic functional groups. A selection of these hypothetical calculated frequencies is presented below.

Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) symmetric stretch | 3450 | Amino group |

| ν(N-H) asymmetric stretch | 3350 | Amino group |

| ν(C≡N) stretch | 2235 | Nitrile group |

| ν(C-F) stretch | 1250 | C-F bond |

| ν(C-Cl) stretch | 780 | C-Cl bond |

| ν(C-Br) stretch | 650 | C-Br bond |

| δ(NH₂) scissoring | 1620 | Amino group |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Analysis of the potential energy distribution (PED) from these calculations allows for a detailed assignment of each vibrational mode to specific internal coordinates. amrita.edu

Molecular Docking and Ligand Binding Studies (Theoretical, non-biological/clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a purely theoretical context, this can be used to explore the potential non-covalent interactions of this compound with model receptors or enzymes.

Interaction with Model Receptors or Enzymes (Purely theoretical/computational)

In a non-biological framework, docking studies can be performed against well-characterized protein structures to understand the fundamental binding interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that the compound can engage in. The selection of model receptors would be based on general structural features rather than a specific therapeutic target.

For instance, the amino group of this compound can act as a hydrogen bond donor, while the nitrile nitrogen and the halogen atoms can act as hydrogen bond acceptors. The aromatic ring can participate in π-stacking interactions. A theoretical docking study would quantify the binding affinity, often expressed as a docking score or binding energy, and visualize the interaction patterns within the model receptor's binding site.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions over time. acs.orgpnas.orgstanford.edunih.govnih.gov The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

For a novel or highly substituted molecule like this compound, existing standard force fields may not have accurate parameters. Therefore, a crucial step in enabling reliable MD simulations is the development of specific force field parameters for this compound.

This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain data on the molecule's geometry, vibrational frequencies, and torsional energy profiles.

Parameterization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are fitted to reproduce the QM data. This often involves a combination of automated and manual adjustments.

Validation: The newly developed parameters are validated by running MD simulations and comparing the results with available experimental data or the initial QM data.

The development of a robust force field for this compound would be essential for future in-silico studies of its behavior in different environments.

Reactivity and Mechanistic Studies of 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNA r) Reactions on the Benzene (B151609) Ring

The presence of multiple electron-withdrawing groups, particularly the nitrile group and the halogens, renders the benzene ring of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the substituents, typically a halide ion. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

The reactivity of the halogen substituents as leaving groups in SNAr reactions is a critical factor. Generally, the rate of substitution is influenced by the ability of the halogen to stabilize the negative charge in the transition state and its bond strength with the aromatic carbon. For SNAr reactions, the leaving group ability of halogens often follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes the developing negative charge on the ring. youtube.com

In the case of this compound, the fluorine atom at the C6 position is the most likely to be displaced by a nucleophile. The strong inductive electron-withdrawing effect of the fluorine atom makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.

The nitrile (-CN) group is a powerful electron-withdrawing group through both induction and resonance, significantly activating the ring towards nucleophilic attack. Its presence is crucial for the feasibility of SNAr reactions on this molecule. The nitrile group, being a meta-director in electrophilic substitutions, strongly withdraws electron density from the ortho and para positions.

Conversely, the amino (-NH2) group is a strong electron-donating group through resonance and an ortho, para-director in electrophilic substitutions. In the context of SNAr, its electron-donating nature would generally be expected to deactivate the ring. However, its position relative to the halogens is key. The amino group at C2 is ortho to the fluorine at C6 and the bromine at C3, and para to the chlorine at C5. The activating effect of the nitrile group and the other halogens likely overcomes the deactivating effect of the amino group, allowing SNAr to proceed. The directing influence in SNAr is primarily determined by the position of the leaving group and the ability of electron-withdrawing groups to stabilize the intermediate.

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic environment of the aromatic ring. nih.gov For this compound, the presence of multiple electron-withdrawing groups is expected to lead to a relatively fast reaction rate with strong nucleophiles.

| Factor | Influence on SNAr Reactivity | Expected Trend for this compound |

| Halogen Leaving Group | Fluorine is typically the best leaving group in SNAr due to its high electronegativity stabilizing the intermediate. | The fluorine at C6 is the most probable site of substitution. |

| Nitrile Group | Strong electron-withdrawing group, activates the ring for nucleophilic attack. | Significantly enhances the reactivity of the compound towards nucleophiles. |

| Amino Group | Electron-donating group, generally deactivates the ring for nucleophilic attack. | Its deactivating effect is likely overcome by the strong activation from the nitrile and halogen groups. |

| Kinetics | Typically second order. The rate is influenced by the stability of the Meisenheimer complex. | The reaction is expected to follow second-order kinetics, with the rate being sensitive to the nucleophile's strength. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. However, the benzene ring in this compound is severely deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing groups.

The nitrile group and the three halogen atoms are all deactivating groups for electrophilic aromatic substitution. wikipedia.org They withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. The amino group is a strong activating group, but its effect is likely insufficient to overcome the strong deactivating effects of the other substituents.

Consequently, any electrophilic substitution on this molecule would require very harsh reaction conditions, such as high temperatures, strong Lewis acid catalysts, and highly reactive electrophiles. wikipedia.org Even under such conditions, the yields are expected to be low.

The regioselectivity of an electrophilic substitution reaction on this molecule would be complex to predict due to the competing directing effects of the substituents. The amino group is a strong ortho, para-director, while the halogens are also ortho, para-directors, albeit deactivating. The nitrile group is a meta-director.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Directing Effect (EAS) |

| -NH2 | C2 | Ortho, Para (Activating) |

| -Br | C3 | Ortho, Para (Deactivating) |

| -Cl | C5 | Ortho, Para (Deactivating) |

| -F | C6 | Ortho, Para (Deactivating) |

| -CN | C1 | Meta (Deactivating) |

Competing pathways, such as oxidation of the amino group or side reactions involving the nitrile group, could also occur under the harsh conditions required for electrophilic aromatic substitution, further complicating the reaction outcome.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions. The reactivity of the nitrile group in this compound is influenced by the electronic effects of the other substituents on the benzene ring.

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. This process can be carried out under either acidic or basic conditions. For this compound, the strong electron-withdrawing effects of the halogen atoms and the nitrile group itself would render the nitrile carbon more susceptible to nucleophilic attack.

Under basic conditions, hydroxide (B78521) ions would attack the nitrile carbon, leading to the formation of an intermediate imidate, which upon tautomerization and further hydrolysis yields the corresponding amide, 2-amino-3-bromo-5-chloro-6-fluorobenzamide. Prolonged reaction times or more vigorous conditions would lead to the hydrolysis of the amide to form 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. The resulting imidic acid tautomerizes to the amide, which can be further hydrolyzed to the carboxylic acid.

Amidation reactions, the conversion of the nitrile directly to an amide without proceeding to the carboxylic acid, can be achieved under controlled conditions. For instance, the use of hydrogen peroxide in a basic medium is a common method for the selective hydration of nitriles to amides.

| Reaction | Reagents and Conditions | Expected Product |

| Complete Hydrolysis | H3O+ or OH-, heat | 2-Amino-3-bromo-5-chloro-6-fluorobenzoic acid |

| Partial Hydrolysis | H2O2, OH- | 2-Amino-3-bromo-5-chloro-6-fluorobenzamide |

The reduction of the nitrile group to a primary amine is a valuable synthetic transformation. This can be accomplished using various reducing agents, including catalytic hydrogenation and chemical hydrides. The presence of multiple halogen substituents on the aromatic ring of this compound makes the choice of reducing agent crucial to avoid dehalogenation.

Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common method for nitrile reduction. However, under these conditions, there is a risk of reductive dehalogenation, particularly of the bromine and chlorine atoms. Careful control of reaction conditions such as temperature, pressure, and catalyst choice is necessary to achieve selective reduction of the nitrile group.

Chemical hydrides like lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3) are also effective for the reduction of nitriles. LiAlH4 is a powerful reducing agent that can readily convert the nitrile to the corresponding benzylamine, (2-amino-3-bromo-5-chloro-6-fluorophenyl)methanamine. The reaction is typically carried out in an anhydrous ethereal solvent. Due to the high reactivity of LiAlH4, chemoselectivity can sometimes be an issue if other reducible functional groups are present.

| Reducing Agent | Typical Conditions | Expected Product | Potential Side Reactions |

| Catalytic Hydrogenation (e.g., H2/Raney Ni) | High pressure, elevated temperature | (2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamine | Dehalogenation |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | (2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamine | Reduction of other functional groups |

| Borane (BH3·THF) | THF | (2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamine | Generally more chemoselective than LiAlH4 |

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A prominent example is the [2+3] dipolar cycloaddition with azides to form tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of these important nitrogen-containing heterocycles. uchicago.edusci-rad.com

The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, would be expected to yield the corresponding 5-(2-amino-3-bromo-5-chloro-6-fluorophenyl)-1H-tetrazole. The electron-withdrawing substituents on the benzonitrile (B105546) ring can enhance its reactivity as a dipolarophile in this transformation. nih.gov

The mechanism involves the 1,3-dipolar azide ion adding across the carbon-nitrogen triple bond of the nitrile in a concerted fashion. This reaction is highly valuable for the introduction of a tetrazole moiety, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Reactions of the Amino Group

The amino group in this compound is a primary aromatic amine. Its reactivity is significantly modulated by the strongly electron-withdrawing halogen and nitrile substituents, which decrease its basicity and nucleophilicity compared to aniline (B41778). Steric hindrance from the ortho-bromo and ortho-fluoro substituents also plays a crucial role in its chemical behavior.

Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Given the reduced nucleophilicity of the amino group in this molecule, more forcing reaction conditions or more reactive acylating agents may be required compared to simple anilines. The product of acylation would be the corresponding N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)amide.

Alkylation of the amino group with alkyl halides is generally challenging for anilines due to the propensity for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. For this particular substrate, the reduced nucleophilicity of the amino group would slow down the rate of alkylation. Selective mono-alkylation might be achievable under carefully controlled conditions, for example, using reductive amination with an aldehyde or ketone.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide, N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)sulfonamide. Sulfonamides are generally stable compounds and this reaction is often used to protect the amino group.

| Reaction | Reagent | Expected Product |

| Acylation | Acetyl chloride, base | N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)acetamide |

| Alkylation | Methyl iodide, base | Mixture of N-methylated products |

| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)-4-methylbenzenesulfonamide |

The diazotization of primary aromatic amines is a cornerstone of synthetic aromatic chemistry, leading to the formation of a diazonium salt which can then be converted into a wide array of other functional groups. The reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).

For this compound, the presence of multiple electron-withdrawing groups will decrease the basicity of the amino group, potentially making the diazotization reaction more challenging and requiring stronger acidic conditions. The resulting diazonium salt, 2-cyano-4-chloro-5-fluoro-6-bromobenzenediazonium salt, would be relatively stable at low temperatures due to the electronic stabilization provided by the aromatic ring and its substituents.

This diazonium salt would be a versatile intermediate for a variety of transformations, including:

Sandmeyer reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann reaction: Replacement with -F using fluoroboric acid (HBF4).

Gattermann reaction: Replacement with halides using copper powder.

Replacement with -OH: Heating the diazonium salt solution.

Replacement with -H (deamination): Using hypophosphorous acid (H3PO2).

Azo coupling: Reaction with activated aromatic compounds to form azo dyes.

The steric hindrance from the ortho-bromo and ortho-fluoro substituents could also influence the rate and efficiency of the diazotization and subsequent reactions.

Halogen-Metal Exchange Reactions and Organometallic Transformations

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic compound. This transformation is particularly common for preparing organolithium and Grignard reagents from aryl bromides and iodides. The reaction rate typically follows the trend of I > Br > Cl, making the bromine atom on a polyhalogenated compound the most likely site for exchange.

Lithiation and Grignard Reagent Formation

Lithiation: The formation of an aryllithium species from an aryl halide is typically achieved using an alkyllithium reagent, such as n-butyllithium. For a polysubstituted arene like this compound, the bromine atom is the most probable site for lithium-halogen exchange due to the higher reactivity of the C-Br bond compared to the C-Cl bond. The reaction is generally very fast and often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. The mechanism can involve the formation of an "ate-complex" or proceed through a single-electron transfer (SET) pathway. The presence of the amino group might influence the reaction through chelation or by reacting with the alkyllithium reagent if not properly managed, sometimes requiring more than one equivalent of the lithium reagent.

Grignard Reagent Formation: Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal. Alternatively, a halogen-magnesium exchange can be performed using a pre-formed Grignard reagent like isopropylmagnesium chloride. This method can offer better functional group tolerance. In the case of this compound, the bromine would be the expected site of reaction to form the corresponding arylmagnesium halide. The amino group on the ring could potentially complicate the reaction by reacting with the Grignard reagent, a common issue when acidic protons are present.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the coupling partner to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst. For polyhalogenated substrates, selectivity can often be achieved based on the different reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl).

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. In the context of the title compound, the C-Br bond would be the preferred site for oxidative addition to the palladium catalyst, allowing for selective coupling with an aryl or vinyl boronic acid in the presence of a base.

Stille Reaction: The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane). It is known for its tolerance of a wide variety of functional groups. The reactivity difference between the C-Br and C-Cl bonds would again be expected to control the regioselectivity of the coupling.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Studies on similar compounds, such as 2-amino-3-bromopyridines, show that the bromo position is reactive under Sonogashira conditions, enabling the synthesis of 3-alkynyl derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base. It is a versatile method for synthesizing arylamines. When multiple halogens are present, selective amination at the most reactive site (typically the C-Br bond) can often be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Oxidation and Reduction Chemistry of this compound

Specific studies on the oxidation and reduction of this compound were not found. However, the reactivity can be inferred from its functional groups.

Oxidation: The primary amino group (-NH₂) is susceptible to oxidation. Depending on the oxidizing agent and conditions, it could potentially be converted to a nitroso (-NO), nitro (-NO₂), or azo (-N=N-) functionality. Strong oxidation could lead to the degradation of the aromatic ring. The nitrile group (-CN) is generally stable to oxidation.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The aromatic halogens (Br, Cl, F) can also be susceptible to reduction (hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom. This is often achieved through catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. The relative ease of reduction is typically C-Br > C-Cl > C-F, suggesting that the bromine atom would be the most likely to be removed under such conditions.

Exploration of Derivatization and Functionalization Strategies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Synthesis of New Substituted Benzonitrile (B105546) Derivatives from 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

The chemical architecture of this compound allows for a variety of substitution reactions, primarily through nucleophilic and electrophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrile group and halogen atoms. In SNAr reactions, the relative reactivity of the halogens as leaving groups is a key consideration. Generally, the reactivity order in SNAr is F > Cl > Br > I, which is opposite to their reactivity in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, it is anticipated that the fluorine atom at the C-6 position would be the most susceptible to substitution by nucleophiles such as alkoxides, amines, and thiolates.

Table 1: Potential Nucleophilic Aromatic Substitution Products

| Nucleophile | Reagent Example | Potential Product Name |

|---|---|---|

| Methoxide | Sodium Methoxide (CH₃ONa) | 2-Amino-3-bromo-5-chloro-6-methoxybenzonitrile |

| Diethylamine | Diethylamine (HN(C₂H₅)₂) | 2-Amino-3-bromo-5-chloro-6-(diethylamino)benzonitrile |

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. Consequently, the bromo group at the C-3 position is expected to be the most reactive site for these transformations.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters can introduce new aryl or vinyl groups at the C-3 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling with a wide range of primary and secondary amines.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

By carefully selecting the appropriate catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at the C-3 position, leaving the chloro and fluoro substituents intact for potential subsequent modifications.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Products at the C-3 Position

| Coupling Reaction | Coupling Partner | Potential Product Name |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-Amino-5-chloro-6-fluoro-3-phenylbenzonitrile |

| Buchwald-Hartwig | Morpholine | 2-Amino-5-chloro-6-fluoro-3-(morpholin-4-yl)benzonitrile |

Scaffold Diversity and Library Generation for High-Throughput Screening (Chemical Library)

The multifunctionality of this compound makes it an excellent starting material for the generation of chemical libraries. Combinatorial chemistry and diversity-oriented synthesis are key strategies in drug discovery, aiming to produce a large number of structurally diverse small molecules for high-throughput screening (HTS).

The various reactive sites on the this compound scaffold can be systematically and sequentially functionalized to create a library of related but distinct compounds. For instance, a library could be generated by first performing a Suzuki coupling at the bromo position with a diverse set of boronic acids. The resulting products could then be subjected to nucleophilic aromatic substitution at the fluoro position with a variety of amines. Further diversity could be introduced by modifying the amino or nitrile groups.

This systematic approach allows for the exploration of a significant chemical space around the core benzonitrile structure, increasing the probability of identifying compounds with desired biological activities in HTS campaigns. The ability to generate a focused library of compounds with tailored properties makes this scaffold particularly valuable for lead discovery and optimization in medicinal chemistry.

Preparation of Heterocyclic Compounds Incorporating the this compound Moiety

The ortho-disposed amino and nitrile groups in this compound are strategically positioned to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.

Synthesis of Fused Pyrimidines (Quinazolines): One of the most common applications of 2-aminobenzonitriles is in the synthesis of quinazolines and their derivatives. The reaction of 2-aminobenzonitriles with various one-carbon synthons, such as formamide, orthoesters, or isothiocyanates, can lead to the formation of the fused pyrimidine ring. For example, heating this compound with formamide would be expected to yield the corresponding 4-amino-7-bromo-5-chloro-8-fluoroquinazoline.

Synthesis of Fused Imidazoles (Benzimidazoles): While less direct, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, which can then participate in cyclization with the adjacent amino group to form fused heterocycles. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by condensation with an aldehyde and subsequent cyclization, could yield a benzimidazole derivative.

The presence of the halogen atoms on the benzimidazole or quinazoline products provides further opportunities for diversification through the cross-coupling reactions described in section 6.1.

Polymer Precursor Applications (Theoretical/Material Science)